molecular formula C6H15N3O B8678509 N-(2-Amino-2-methylpropyl)-N'-methylurea CAS No. 87484-91-1

N-(2-Amino-2-methylpropyl)-N'-methylurea

Cat. No.: B8678509
CAS No.: 87484-91-1
M. Wt: 145.20 g/mol
InChI Key: ZBDOSTMCTCMZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-2-methylpropyl)-N'-methylurea is a urea derivative characterized by a branched alkylamine substituent (2-amino-2-methylpropyl) and a methyl group attached to the urea backbone. Urea derivatives are notable for their hydrogen-bonding capacity, which influences solubility, bioavailability, and receptor interactions .

Properties

CAS No.

87484-91-1

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-amino-2-methylpropyl)-3-methylurea

InChI

InChI=1S/C6H15N3O/c1-6(2,7)4-9-5(10)8-3/h4,7H2,1-3H3,(H2,8,9,10)

InChI Key

ZBDOSTMCTCMZGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)NC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Functional Groups Primary Application Key Properties Reference
N-(2-Amino-2-methylpropyl)-N'-methylurea C7H16N4O (inferred) 2-Amino-2-methylpropyl, methylurea Theoretical: Potential CNS or peripheral targeting Hypothesized moderate lipophilicity, hydrogen-bond donor/acceptor capacity N/A
{2-[(Dimethylamino)methyl]-2-methylpropyl}urea C8H19N3O Dimethylamino-methyl, methylpropyl Unknown (structural analog) Higher lipophilicity due to dimethylamino group
Compound A (α2C-AR agonist) C17H23N5O2 Imidazol-4-ylmethyl, benzoxazin-6-yl, ethyl, methyl Peripheral vasoconstriction High α2C-AR selectivity, poor brain penetration
Linuron Metabolites Varies (e.g., C8H8Cl2N2O) Dichlorophenyl, methoxy, methyl Pesticide metabolites High polarity, environmental persistence
Cumyluron C17H19ClN2O Chlorophenyl, cumyl (1-methyl-1-phenylethyl) Herbicide (rice fields) High stability in aqueous environments
1-(2-Amino-2-cyclopropylethyl)-3-propylurea C9H19N3O Cyclopropyl, propyl Experimental Enhanced steric hindrance from cyclopropane ring

Therapeutic Potential vs. Agrochemical Derivatives

  • Therapeutic Ureas (e.g., Compound A) : Designed for receptor selectivity (e.g., α2C-adrenergic receptors), these compounds prioritize substituents like imidazole and benzoxazine rings for binding affinity. However, their bulkier structures limit blood-brain barrier penetration, restricting utility to peripheral applications .

Agrochemical Ureas (Pesticides and Herbicides)

  • Linuron Metabolites : Feature halogenated aromatic rings (e.g., dichlorophenyl) for pesticidal activity. These groups increase environmental persistence but reduce mammalian bioavailability due to high polarity .
  • Cumyluron: Contains a cumyl group, providing steric bulk that enhances soil adhesion and herbicide efficacy. In contrast, the simpler methylpropyl chain in this compound suggests lower environmental persistence .

Structural Analogues and Steric Effects

  • The methylpropyl group in the target compound offers less steric bulk, possibly favoring faster clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.